3-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide
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Overview
Description
3-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide is a useful research compound. Its molecular formula is C20H22N4OS and its molecular weight is 366.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
A study by Demchenko et al. (2015) involves the synthesis of novel thiazolo[4,5-d]pyridazinones with variations in the N-pyrrolidino, N-piperidino, or N-morpholino groups, which were tested for their analgesic and anti-inflammatory activities. The compounds were characterized using 1H-NMR, 13C-NMR spectroscopy, and liquid chromatography–mass spectrometry, indicating a methodological approach to exploring the structural variations of such compounds for biological applications (Demchenko et al., 2015).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor potential of thiazole-aminopiperidine hybrid analogues, including those targeting Mycobacterium tuberculosis GyrB inhibitors, was investigated by Jeankumar et al. (2013). This study highlighted the design, synthesis, and in vitro evaluation of these compounds, demonstrating their activity against various bacterial strains and their potential as therapeutic agents for tuberculosis (Jeankumar et al., 2013).
Chemical Properties and Applications
Research by El‐Emary et al. (2002) focused on the synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, exploring their chemical properties and potential applications. This work contributes to the understanding of the chemical versatility and potential pharmaceutical applications of compounds structurally related to "3-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide" (El‐Emary et al., 2002).
Patented Pharmaceutical Applications
A study on the pharma market reflected by patents by Habernickel (2001) discussed the importance of azetidine, pyrrolidine, and piperidine derivatives, including thiazole and pyridine analogues, in the development of new pharmaceuticals. This research highlights the commercial and therapeutic potential of such compounds, including their application in migraine treatment and other conditions (Habernickel, 2001).
Mechanism of Action
Target of Action
Similar compounds with a thiazolo[5,4-b]pyridine core have been reported to exhibit potent inhibitory activity against phosphoinositide 3-kinase (pi3k) enzymes .
Mode of Action
Compounds with similar structures have been shown to bind directly to the kinase through key hydrogen bond interactions .
Biochemical Pathways
Inhibition of pi3k enzymes, as seen in similar compounds, can affect a variety of cellular processes, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Result of Action
Similar compounds have been reported to exhibit potent inhibitory activity against pi3k enzymes, which can lead to a variety of cellular effects, including changes in cell growth, proliferation, and survival .
Future Directions
The future research directions for this compound would likely involve further studying its biological activity and potential applications. For instance, thiazolo[5,4-b]pyridine derivatives have been studied for their potential as PI3K inhibitors, which could have implications in treating diseases such as cancer .
Biochemical Analysis
Biochemical Properties
3-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide has been shown to interact with PI3K, a key enzyme in many cellular processes . The compound’s structure-activity relationship study revealed that certain functionalities were important for PI3Kα inhibitory activity .
Cellular Effects
The compound’s effects on cells are largely due to its interaction with PI3K. It has been shown to exhibit strong PI3Kα inhibitory activity, which can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting PI3Kα, PI3Kγ, or PI3Kδ with a nanomolar IC50 value . This inhibition can lead to changes in gene expression and other cellular processes.
Metabolic Pathways
Given its interaction with PI3K, it may influence pathways related to cell growth and survival .
Properties
IUPAC Name |
3-phenyl-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c25-18(9-8-15-5-2-1-3-6-15)22-16-10-13-24(14-11-16)20-23-17-7-4-12-21-19(17)26-20/h1-7,12,16H,8-11,13-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQDXNHEVFNRKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCC2=CC=CC=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.